Apopolysialoglycoprotein, salmonid fish eggs Apopolysialoglycoprotein, salmonid fish eggs
Brand Name: Vulcanchem
CAS No.: 115732-63-3
VCID: VC20853070
InChI: InChI=1S/C43H68N12O23/c1-16(48-37(71)22(8-9-28(61)62)49-38(72)25(15-57)52-42(76)32(20(5)59)54-35(69)18(3)47-36(70)21(44)11-29(63)64)33(67)46-17(2)34(68)53-31(19(4)58)41(75)45-13-27(60)55-10-6-7-26(55)40(74)51-24(14-56)39(73)50-23(43(77)78)12-30(65)66/h16-26,31-32,56-59H,6-15,44H2,1-5H3,(H,45,75)(H,46,67)(H,47,70)(H,48,71)(H,49,72)(H,50,73)(H,51,74)(H,52,76)(H,53,68)(H,54,69)(H,61,62)(H,63,64)(H,65,66)(H,77,78)/t16-,17-,18-,19+,20+,21-,22-,23-,24-,25-,26-,31-,32-/m0/s1
SMILES: CC(C(C(=O)NCC(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N)O
Molecular Formula: C43H68N12O23
Molecular Weight: 1121.1 g/mol

Apopolysialoglycoprotein, salmonid fish eggs

CAS No.: 115732-63-3

Cat. No.: VC20853070

Molecular Formula: C43H68N12O23

Molecular Weight: 1121.1 g/mol

* For research use only. Not for human or veterinary use.

Apopolysialoglycoprotein, salmonid fish eggs - 115732-63-3

Specification

CAS No. 115732-63-3
Molecular Formula C43H68N12O23
Molecular Weight 1121.1 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid
Standard InChI InChI=1S/C43H68N12O23/c1-16(48-37(71)22(8-9-28(61)62)49-38(72)25(15-57)52-42(76)32(20(5)59)54-35(69)18(3)47-36(70)21(44)11-29(63)64)33(67)46-17(2)34(68)53-31(19(4)58)41(75)45-13-27(60)55-10-6-7-26(55)40(74)51-24(14-56)39(73)50-23(43(77)78)12-30(65)66/h16-26,31-32,56-59H,6-15,44H2,1-5H3,(H,45,75)(H,46,67)(H,47,70)(H,48,71)(H,49,72)(H,50,73)(H,51,74)(H,52,76)(H,53,68)(H,54,69)(H,61,62)(H,63,64)(H,65,66)(H,77,78)/t16-,17-,18-,19+,20+,21-,22-,23-,24-,25-,26-,31-,32-/m0/s1
Standard InChI Key RNQICOHKTAIPEO-FWGRVJBYSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N)O
SMILES CC(C(C(=O)NCC(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N)O
Canonical SMILES CC(C(C(=O)NCC(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator